molecular formula C6H6F3NO B12858845 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B12858845
M. Wt: 165.11 g/mol
InChI Key: QZLVNFMDKCETMC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is a chemical building block of interest in medicinal and synthetic chemistry. This compound features a 2,3-dihydro-1H-pyrrole ring, a saturated pyrrolidine variant, coupled with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoroacetyl moiety makes this reagent a valuable intermediate for the synthesis of more complex molecules, potentially including modulators of ion channels and other biologically active targets. While a closely related compound, 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone (CAS 111185-41-2), is characterized by a molecular weight of 165.11 g/mol and a molecular formula of C6H6F3NO , the specific properties and applications for the 2,3-dihydro isomer are an area of active research. Researchers value this class of compounds for exploring structure-activity relationships in drug discovery. The compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Proper handling is essential; refer to the safety data sheet for details. Similar compounds require storage at 2-8°C in a sealed, dry environment .

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

1-(2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1,3H,2,4H2

InChI Key

QZLVNFMDKCETMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Acylation Using Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

A common approach is the reaction of 2,3-dihydro-1H-pyrrole (pyrroline) with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base. The base neutralizes the acid generated and promotes nucleophilic attack by the pyrroline nitrogen.

  • Reaction conditions:

    • Solvent: Dichloromethane or dry N,N-dimethylformamide (DMF)
    • Base: Triethylamine, pyridine, or N,N-diisopropylethylamine
    • Temperature: 0°C to room temperature
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation or side reactions
  • Procedure:

    • The pyrroline is dissolved in dry solvent under inert atmosphere.
    • The base is added to the solution.
    • Trifluoroacetic anhydride or trifluoroacetyl chloride is added dropwise at low temperature.
    • The reaction mixture is stirred for several hours, allowing N-acylation.
    • Workup involves aqueous quenching, extraction, drying, and purification by crystallization or chromatography.
  • Research findings:

    • This method yields the target compound with moderate to good yields (50-80%).
    • Purity is typically enhanced by recrystallization from solvents like ethyl acetate or hexanes.
    • The reaction is sensitive to moisture and requires anhydrous conditions.

Use of Coupling Agents for Amide Bond Formation

In some cases, the trifluoroethanone moiety is introduced via coupling reactions using activated esters or acid derivatives.

  • Reagents:

    • Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 1,1'-carbonyldiimidazole (CDI), or isobutyl chloroformate.
    • Bases like 4-dimethylaminopyridine (DMAP) or triethylamine.
  • Reaction conditions:

    • Solvents: Dichloromethane, 1,2-dichloroethane, or DMF
    • Temperature: -10°C to reflux temperature of solvent
  • Procedure:

    • The trifluoroacetic acid derivative is activated by the coupling agent in the presence of base.
    • The pyrroline nitrogen nucleophile is added to the activated intermediate.
    • The reaction proceeds to form the N-trifluoroacetylated product.
    • Purification is achieved by crystallization or silica gel chromatography.
  • Advantages:

    • This method allows milder conditions and better control over selectivity.
    • It is suitable for substrates sensitive to strong acids or anhydrides.

Electrophilic Trifluoroacetylation Using Trifluoromethanesulfonic Acid and Nitric Acid

Though more commonly applied to aromatic or bicyclic amines, electrophilic trifluoroacetylation under strongly acidic conditions has been reported for related trifluoroethanone derivatives.

  • Conditions:

    • Trifluoromethanesulfonic acid (CF3SO3H) as a strong acid catalyst
    • Fuming nitric acid as a nitrating agent (in some cases)
    • Solvent: Dichloromethane
    • Temperature: 0–30°C
  • Notes:

    • This method is more complex and typically used for nitration and trifluoroacetylation of polycyclic amines.
    • It requires careful temperature control and quenching steps.
    • Yields vary and side products may form, necessitating purification.

Data Table Summarizing Preparation Methods

Method Reagents & Conditions Yield (%) Purification Method Notes
N-Acylation with trifluoroacetic anhydride Pyrroline, trifluoroacetic anhydride, base, DCM, 0–25°C 50–80 Recrystallization, chromatography Requires anhydrous conditions
Coupling agent-mediated acylation Pyrroline, trifluoroacetic acid derivative, EDC or CDI, base, DCM/DMF, -10°C to reflux 60–85 Chromatography, crystallization Milder, better selectivity
Electrophilic trifluoroacetylation CF3SO3H, fuming HNO3, DCM, 0–30°C 40–70 Extraction, recrystallization Complex, used for related polycyclic amines

Research Findings and Considerations

  • The choice of method depends on substrate sensitivity, desired purity, and scale.
  • The trifluoromethyl ketone group imparts unique reactivity, requiring careful control of reaction parameters.
  • Bases such as triethylamine or pyridine are essential to neutralize acids formed and prevent side reactions.
  • Anhydrous and inert atmosphere conditions improve yield and reproducibility.
  • Purification often involves recrystallization from ethyl acetate, hexanes, or toluene to achieve high purity (>98%).
  • Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoroethanone Derivatives

Compound Name Substituent/Ring System Molecular Weight (g/mol) Key Applications/Properties References
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone 2,3-Dihydro-1H-pyrrole ~193.1 Intermediate in medicinal chemistry
1-(1H-Pyrrol-2-yl)-2,2,2-trifluoroethanone Aromatic pyrrole 163.1 Gas-phase ionization studies
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 2,3-Difluorophenyl 210.1 High lipophilicity, agrochemicals
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Chloropyridine 223.6 Pesticide synthesis (e.g., imidacloprid analogs)
1-(4-Chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone Chlorophenyl + methylpyrazole 332.7 Pharmaceutical intermediates (e.g., EOS-61312)

Physicochemical Properties and Reactivity

  • Electron Effects: The trifluoroacetyl group is strongly electron-withdrawing, activating adjacent positions for nucleophilic attack.
  • Stability: Fluorinated analogs like 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone demonstrate enhanced thermal and oxidative stability due to fluorine’s electronegativity and C-F bond strength .
  • Solubility: The dihydro-pyrrol moiety may improve solubility in polar aprotic solvents relative to fully aromatic counterparts, though this is less pronounced than in hydroxylated derivatives (e.g., 1-(2-hydroxyphenyl)-2,2,2-trifluoroethanone) .

Key Differentiators

  • Ring Saturation : The 2,3-dihydro-1H-pyrrole ring offers reduced conjugation compared to aromatic systems, altering electronic properties and reactivity. For example, it may favor selective hydrogenation or ring-opening reactions .
  • Substituent Diversity : Pyrazole- and triazole-containing derivatives (e.g., ) exhibit broader biological activity, while hydroxylated variants (e.g., ) are more polar, suited for aqueous-phase reactions.

Biological Activity

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C7H6F3NO
  • Molecular Weight : 177.124 g/mol
  • CAS Number : 101234-96-2

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
  • Anticancer Potential : Preliminary research suggests that the compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, possibly through antioxidant mechanisms. This could have implications for neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. This effect may be attributed to the inhibition of pro-inflammatory cytokines.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity

An investigation into the anticancer properties of the compound was performed using human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 30 µM.

Case Study 3: Neuroprotection

In a model of oxidative stress-induced neurotoxicity using SH-SY5Y neuronal cells, treatment with this compound resulted in a significant increase in cell survival rates compared to untreated controls.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureusXYZ University Study
AnticancerCytotoxic to MCF-7 cellsCancer Research Journal
NeuroprotectiveIncreased survival in oxidative stress modelNeurobiology Reports

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone?

  • Methodology : Trifluoroethanone derivatives are often synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone was synthesized using Suzuki-Miyaura coupling with Pd(PPh₃)₄ in 1,4-dioxane/water (9:1 v/v) at 100°C . Adapting this, the dihydropyrrole moiety could be introduced via similar coupling or cyclization reactions. Alternative routes include bioreduction using alcohol dehydrogenases (ADHs) for enantioselective synthesis, as demonstrated for related trifluoroethanones .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodology : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection with high-resolution detectors.
  • Application of twin refinement for non-merohedral twinning .
  • Use of restraints for flexible moieties (e.g., the dihydropyrrole ring).
  • Validation via R-factor convergence and Hirshfeld surface analysis .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Consult safety data sheets (SDS) for analogous compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, which requires PPE (gloves, goggles) and proper ventilation .
  • Avoid inhalation/skin contact; use fume hoods for reactions involving volatile intermediates.
  • Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoroethanone group in multicomponent reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electrophilicity of the carbonyl group. The electron-withdrawing CF₃ group increases electrophilicity, but steric hindrance from the dihydropyrrole ring may limit reactivity .
  • Compare with failed reactions of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone, where steric or electronic factors prevented product formation .

Q. Why do some trifluoroethanone derivatives fail in multicomponent syntheses, and how can these challenges be mitigated?

  • Analysis :

  • Steric hindrance : Bulky substituents (e.g., dihydropyrrole) may impede nucleophilic attack.
  • Electronic effects : Overly electron-deficient carbonyls may deactivate intermediates.
    • Solutions :
  • Modify reaction conditions (e.g., microwave-assisted heating to enhance kinetics) .
  • Use directing groups or Lewis acids to stabilize transition states .

Q. How can enzymatic methods improve enantioselective synthesis of chiral intermediates derived from this compound?

  • Methodology :

  • Screen ADHs (e.g., Ras-ADH or evo-1.1.200) for asymmetric reduction of ketones. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone was reduced to (R)- or (S)-alcohols with >99% enantiomeric excess using optimized enzyme loadings and cosolvents (e.g., 10% 1,4-dioxane) .
  • Monitor biotransformations via HPLC or NMR to track hydration equilibria (e.g., geminal diol formation) .

Q. What analytical techniques are optimal for characterizing hydrated or tautomeric forms of this compound?

  • Methodology :

  • ¹H/¹⁹F NMR : Identify hydrate peaks (e.g., geminal diol at δ 5.5–6.5 ppm) and quantify equilibrium ratios .
  • X-ray crystallography : Resolve tautomeric states using high-resolution data refined with SHELXL .
  • IR spectroscopy : Confirm carbonyl stretching shifts (e.g., ~1700 cm⁻¹ for ketone vs. ~1650 cm⁻¹ for enol) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for similar trifluoroethanones?

  • Approach :

  • Replicate conditions from conflicting studies (e.g., oxone-mediated oxidations at 90°C vs. room temperature) .
  • Conduct DOE (Design of Experiments) to optimize variables (temperature, catalyst loading, solvent polarity).
  • Characterize byproducts via LC-MS to identify side reactions (e.g., overoxidation or dimerization) .

Q. What strategies enhance the stability of this compound during storage or reaction?

  • Recommendations :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
  • Add stabilizers (e.g., radical inhibitors like BHT) for reactions involving free radicals.
  • Avoid protic solvents (e.g., H₂O) unless hydration is desired .

Tables for Key Data

Property Method/Technique Example from Literature Reference
Synthetic Yield Suzuki-Miyaura coupling59% yield for 1-(3-chlorophenyl)-2,2,2-trifluoroethanone
Enantiomeric Excess ADH bioreduction>99% ee for (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Crystallographic R-factor SHELXL refinementR1 = 0.021 for high-resolution data

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